molecular formula C21H21NO3 B2555393 2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide CAS No. 923679-45-2

2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide

Cat. No.: B2555393
CAS No.: 923679-45-2
M. Wt: 335.403
InChI Key: ULSHHKNHFJVFHE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted with a 4-methylphenyl group at position 2 and a 2,2-dimethylpropanamide moiety at position 4. Chromenones are heterocyclic compounds with a benzopyran-4-one scaffold, widely studied for their optical, electronic, and biological properties .

Properties

IUPAC Name

2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-13-5-7-14(8-6-13)19-12-17(23)16-11-15(9-10-18(16)25-19)22-20(24)21(2,3)4/h5-12H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSHHKNHFJVFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Substitution Reaction: The chromenone core is then subjected to a substitution reaction with 4-methylphenylamine to introduce the 4-methylphenyl group at the 2-position.

    Amidation: The final step involves the reaction of the substituted chromenone with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the chromenone core to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s chromenone core is a common scaffold in drug design, particularly for anti-inflammatory and anticancer agents.

    Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
2,2-Dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide (Target) 4-Methylphenyl, dimethylpropanamide C₂₂H₂₁NO₃ 353.4 g/mol High hydrophobicity; potential electronic applications
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide 4-Methoxyphenyl, dimethylpropanamide C₂₂H₂₁NO₄ 369.4 g/mol Increased polarity due to methoxy group
3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Methylphenyl, trimethoxybenzamide C₂₇H₂₃NO₆ 457.5 g/mol Enhanced solubility; kinase inhibition screening
2,2-Dimethyl-N-(4-methylbenzyl)propanamide 4-Methylbenzyl, dimethylpropanamide C₁₃H₁₉NO 205.3 g/mol Lower MW; density 0.975 g/cm³, mp 94–96°C
5-[(4-Oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane (Compound 2) Chromenone fused with diazaphosphinane C₁₃H₈N₂O₂PS₂ 332.3 g/mol Electron-deficient; optical applications

Key Comparative Findings

Electronic and Optical Properties

Chromenone derivatives with electron-withdrawing groups (e.g., cyano, sulfanyl) exhibit redshifted absorption spectra due to extended π-conjugation. In contrast, the trimethoxybenzamide analogue () may exhibit improved charge-transfer properties due to the electron-donating methoxy groups .

Solubility and Hydrophobicity

The 4-methylphenyl group in the target compound increases hydrophobicity compared to the 4-methoxyphenyl analogue (), which has a polar methoxy substituent. This difference could influence pharmacokinetics in biological systems or compatibility with polar solvents in synthetic applications. The trimethoxybenzamide derivative () likely has superior aqueous solubility due to multiple methoxy groups .

Thermal Stability

The dimethylpropanamide group in the target compound may enhance thermal stability compared to compounds with labile substituents (e.g., sulfanyl groups in ). The 4-methylbenzyl analogue () has a lower melting point (94–96°C) due to reduced molecular rigidity .

Biological Activity

2,2-Dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO3C_{21}H_{21}NO_3. The compound features a chromene core, which is known for various biological activities. The presence of the dimethyl and methylphenyl groups may enhance its lipophilicity and bioavailability.

Antitumor Activity

Research has indicated that compounds with similar chromene structures exhibit significant antitumor properties. For example, derivatives of chromenes have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Chromene Derivatives

Compound NameIC50 (µM)Mechanism of Action
Compound A5.0Apoptosis induction
Compound B10.0Cell cycle arrest
This compoundTBDTBD

Note: TBD indicates that specific data for the compound is yet to be established.

Antioxidant Activity

The antioxidant potential of chromene derivatives has been widely studied. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also possess anti-inflammatory properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of chromene derivatives is essential for optimizing their biological activity. The following factors play a critical role:

  • Substituent Positioning : The position of methyl groups on the phenyl ring can significantly affect the compound's activity.
  • Functional Groups : The presence of electron-donating or withdrawing groups can influence the compound's reactivity and interaction with biological targets.
  • Hydrophobicity : Increased hydrophobicity often correlates with enhanced membrane permeability and bioavailability.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated several chromene derivatives against various cancer cell lines, demonstrating that modifications at the phenyl ring substantially affect cytotoxicity. The study found that compounds with para-substituents showed better activity than those with ortho or meta substitutions.
  • Oxidative Stress Modulation : Another research focused on the antioxidant capacity of chromene derivatives, indicating that specific structural modifications could enhance their ability to neutralize reactive oxygen species (ROS).

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